

"trans-3-Hexen-1-ol" as a volatile organic compound (VOC)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *trans-3-Hexen-1-ol*

Cat. No.: B3021457

[Get Quote](#)

An In-Depth Technical Guide to **trans-3-Hexen-1-ol** as a Volatile Organic Compound (VOC)

Abstract

trans-3-Hexen-1-ol is a C6 aliphatic alcohol and a prominent member of the Green Leaf Volatiles (GLVs) family.^{[1][2]} These compounds are characteristically released from plant tissues upon mechanical damage or herbivory. With its distinct "grassy" aroma, **trans-3-hexen-1-ol** plays a significant role in chemical ecology, mediating complex interactions between plants, insects, and pathogens.^{[2][3]} This technical guide provides a comprehensive overview of its physicochemical properties, natural biosynthesis, analytical detection methodologies, and multifaceted ecological roles. It further details key experimental protocols for its study and discusses its applications and toxicological profile, offering a critical resource for researchers in chemical ecology, agriculture, and food science.

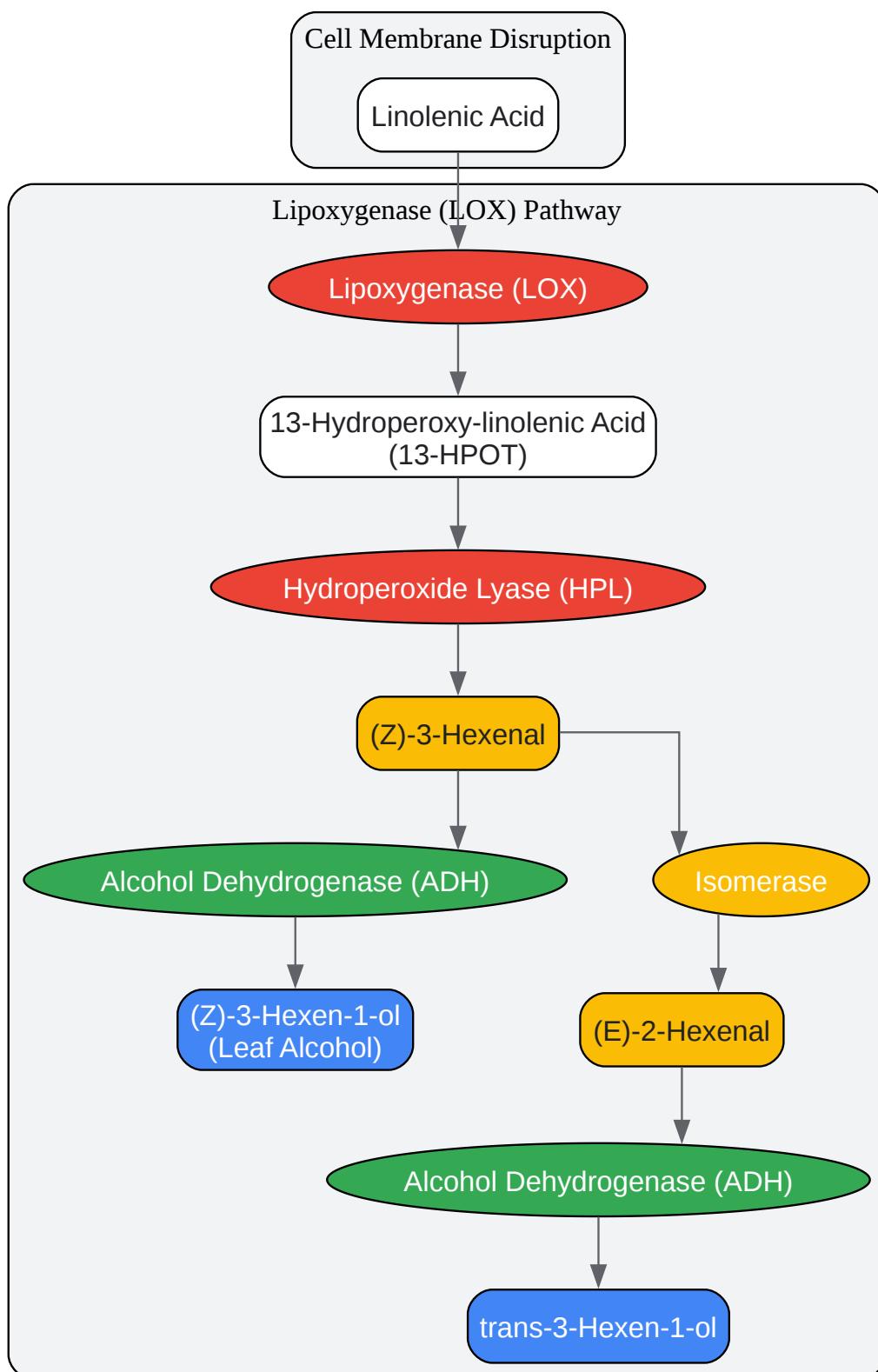
Introduction to **trans-3-Hexen-1-ol** as a Green Leaf Volatile

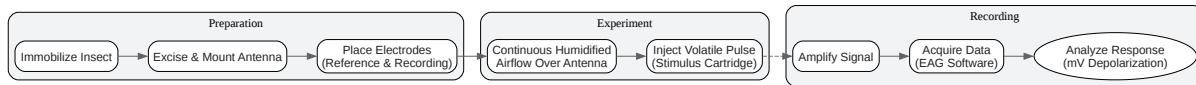
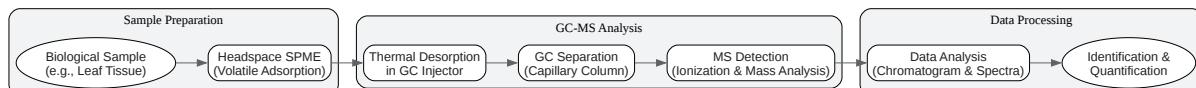
Volatile organic compounds (VOCs) are critical mediators of biological interactions. Among the most significant are the Green Leaf Volatiles (GLVs), a group of C6 aldehydes, alcohols, and esters synthesized via the lipoxygenase (LOX) pathway in plants.^{[2][4]} These compounds are responsible for the characteristic scent of freshly cut grass. Their release is not a passive event but an active response to biotic and abiotic stresses, serving as a crucial component of plant defense mechanisms.^{[2][5]}

trans-3-Hexen-1-ol, an isomer of the more commonly studied *cis*-3-hexen-1-ol ("leaf alcohol"), is an integral part of this volatile blend.^{[6][7]} While often present in smaller quantities than its *cis* counterpart immediately after wounding, its presence and ratio to other GLVs are vital in conveying specific ecological information.^[5] This molecule functions as an infochemical, capable of repelling herbivores, attracting natural enemies of herbivores (parasitoids), and priming adjacent plant tissues or neighboring plants for heightened defense.^{[4][8]} Its study provides fundamental insights into the chemical language of plant-insect interactions and holds potential for developing novel, sustainable pest management strategies.^[9]

Physicochemical Properties

The physical and chemical characteristics of **trans-3-hexen-1-ol** dictate its volatility, solubility, and interaction with biological receptors. A summary of its key properties is presented below.


Property	Value	Source(s)
IUPAC Name	(3E)-Hex-3-en-1-ol	[1]
Molecular Formula	C ₆ H ₁₂ O	[1] [10]
Molecular Weight	100.16 g/mol	[1] [10]
Appearance	Colorless liquid	[3] [11]
Odor	Grassy, green aroma	[1] [3] [11]
Boiling Point	61-62 °C at 12 mmHg	[3] [10]
Density	0.817 g/mL at 25 °C	[3] [10]
Refractive Index	n _{20/D} 1.439	[3] [10]
Solubility	Slightly soluble in water; soluble in most fixed oils.	[1] [3] [11]
Flash Point	59 °C (138 °F) - closed cup	[10] [12]
CAS Number	928-97-2	[1] [10]



Natural Occurrence and Biosynthesis

trans-3-Hexen-1-ol is widely distributed in the plant kingdom and has been identified in various fruits, vegetables, and essential oils, including corn, watermelon, spearmint, and jasmine absolute.[13][14] Its formation is a direct result of the disruption of cell membranes, which initiates the lipoxygenase (LOX) pathway.

The biosynthesis begins with polyunsaturated fatty acids, primarily linolenic acid, which are released from the membranes. The key steps are:

- Oxygenation: The enzyme lipoxygenase (LOX) incorporates oxygen into linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT).[5]
- Cleavage: The enzyme hydroperoxide lyase (HPL) rapidly cleaves the 13-HPOT into two smaller molecules: a 12-carbon oxo-acid and the C6 aldehyde, (Z)-3-hexenal.[5]
- Reduction/Isomerization: (Z)-3-hexenal is highly reactive. It can be reduced by alcohol dehydrogenase (ADH) to form (Z)-3-hexen-1-ol.[5] A portion of (Z)-3-hexenal can also spontaneously or enzymatically isomerize to the more stable (E)-2-hexenal. The subsequent reduction of these aldehydes by ADH leads to the formation of the corresponding alcohols, including **trans-3-hexen-1-ol**.[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. trans-3-Hexen-1-ol | C6H12O | CID 5284503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRANS-3-HEXEN-1-OL | 928-97-2 [chemicalbook.com]
- 4. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. 3-Hexenol | C6H12O | CID 5281167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- 10. trans-3-Hexen-1-ol trans-3-Hexenol [sigmaaldrich.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. (E)-3-hexen-1-ol, 928-97-2 [thegoodsentscompany.com]
- 13. Showing Compound Hex-trans-3-en-1-ol (FDB003947) - FooDB [foodb.ca]
- 14. TRANS-3-HEXEN-1-OL One Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. ["trans-3-Hexen-1-ol" as a volatile organic compound (VOC)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021457#trans-3-hexen-1-ol-as-a-volatile-organic-compound-voc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com